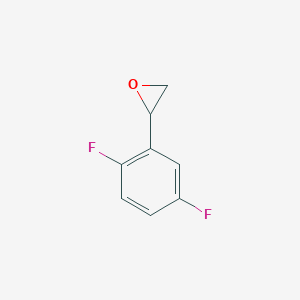

2-(2,5-Difluorophenyl)oxirane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,5-Difluorophenyl)oxirane is an organic compound with the molecular formula C₈H₆F₂O. It is a member of the epoxide family, characterized by a three-membered ring structure containing an oxygen atom. This compound is notable for its two fluorine atoms attached to the phenyl ring, which can significantly influence its chemical properties and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(2,5-Difluorophenyl)oxirane can be synthesized through various methods. One common approach involves the reaction of 2,5-difluorophenylacetaldehyde with a peracid, such as m-chloroperbenzoic acid, under mild conditions. This reaction typically proceeds at room temperature and yields the desired epoxide .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic oxidation of 2,5-difluorostyrene using a suitable oxidizing agent. This method can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and catalyst concentration .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,5-Difluorophenyl)oxirane undergoes various chemical reactions, including:

Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.

Reduction: The compound can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide are employed.

Major Products Formed

Nucleophilic Substitution: β-substituted alcohols.

Reduction: Corresponding diol.

Oxidation: Diols or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

2-(2,5-Difluorophenyl)oxirane is an epoxide compound characterized by a three-membered cyclic ether structure. The presence of fluorine atoms significantly influences its chemical properties, including reactivity and biological activity. The synthesis typically involves the epoxidation of corresponding alkenes or can be achieved through various catalytic methods involving oxidizing agents.

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Notably, it serves as an intermediate in the synthesis of isavuconazole, an antifungal medication. Research indicates that derivatives of this compound exhibit significant antifungal activity, which is critical for treating invasive fungal infections .

Case Study: Isavuconazole Synthesis

- Objective : To develop a synthetic route for isavuconazole.

- Method : Utilization of this compound as a key intermediate.

- Outcome : Demonstrated effective yields and purity in the final product, supporting its application in pharmaceutical formulations .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, structural analogs have been evaluated for their efficacy against various cancer cell lines.

Case Study: Anticancer Evaluation

- Objective : Assess the cytotoxic effects on human tumor cells.

- Method : Compounds were tested against a panel of approximately sixty cancer cell lines using the National Cancer Institute's protocols.

- Results : Several derivatives exhibited promising growth inhibition rates, indicating potential as anticancer agents .

Agrochemical Applications

The compound has also been explored for its use in agrochemicals, particularly as a fungicide. Its effectiveness against phytopathogenic fungi suggests potential applications in crop protection.

Case Study: Agrochemical Formulation

- Objective : Develop formulations for controlling harmful fungi in crops.

- Method : Investigated the efficacy of this compound-based formulations.

- Outcome : The formulations showed significant protective effects on various crops against fungal diseases .

Toxicological Considerations

While the applications are promising, it is essential to consider the toxicological profile of fluorinated compounds like this compound. Research indicates that certain fluorinated moieties can lead to metabolic instability and toxicity due to their reactivity with biological targets . Understanding these mechanisms is crucial for developing safe therapeutic agents.

Data Summary Table

Wirkmechanismus

The mechanism of action of 2-(2,5-Difluorophenyl)oxirane involves its ability to react with nucleophiles, leading to the opening of the epoxide ring. This reactivity is influenced by the presence of the fluorine atoms, which can stabilize the transition state and enhance the compound’s electrophilic character. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(2,4-Difluorophenyl)oxirane

- 2-(3,5-Difluorophenyl)oxirane

- 2-(2,6-Difluorophenyl)oxirane

Uniqueness

2-(2,5-Difluorophenyl)oxirane is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly influence its chemical reactivity and physical properties compared to other difluorophenyl-substituted oxiranes. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable reagent in various chemical transformations .

Biologische Aktivität

2-(2,5-Difluorophenyl)oxirane, also known as a difluorophenyl epoxide, is an organic compound with potential biological significance due to its unique structural properties. Epoxides are known for their reactivity and ability to interact with various biological targets, making them valuable in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

- Molecular Formula : C₈H₆F₂O

- Molecular Weight : 156.13 g/mol

- CAS Number : 954277-56-6

- IUPAC Name : this compound

The compound features a three-membered epoxide ring which is known for its electrophilic nature, allowing it to participate in various chemical reactions including nucleophilic attack and ring-opening processes.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins, leading to modulation of enzymatic activities and cellular pathways. The specific mechanisms may involve:

- Protein Modification : The electrophilic epoxide can react with thiol groups in cysteine residues of proteins, potentially altering their function.

- Enzyme Inhibition : Studies suggest that such compounds can inhibit enzymes like calpain, which plays a role in various pathological conditions including neurodegenerative diseases .

Anticancer Activity

Research has indicated that epoxides can exhibit anticancer properties. A study explored the effects of various epoxide derivatives on cancer cell lines. The results showed that this compound inhibited the proliferation of certain cancer cells through apoptosis induction. The compound's ability to modify proteins involved in cell cycle regulation was a key factor in its anticancer activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Inhibition of cell cycle progression |

| A549 | 12 | Activation of caspase pathways |

Neuroprotective Effects

In another study focusing on neuroprotection, this compound demonstrated potential protective effects against oxidative stress-induced neuronal damage. The compound was shown to reduce reactive oxygen species (ROS) levels in neuronal cell cultures.

Comparative Analysis with Other Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other similar compounds.

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| 1-(3-fluorophenyl)oxirane | Moderate anticancer activity | 25 |

| 3-(trifluoromethyl)phenol | Strong antioxidant properties | 10 |

| 4-(bromophenyl)epoxide | Neurotoxic effects | 30 |

Eigenschaften

IUPAC Name |

2-(2,5-difluorophenyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c9-5-1-2-7(10)6(3-5)8-4-11-8/h1-3,8H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCGXYLFXBWJEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=C(C=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.